molecular formula C21H21NO B389878 4-butyl-N-(2-naphthyl)benzamide

4-butyl-N-(2-naphthyl)benzamide

Cat. No.: B389878
M. Wt: 303.4g/mol
InChI Key: QOXZIODMWNFNES-UHFFFAOYSA-N
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Description

4-Butyl-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 4-butyl-substituted benzoyl group linked to a 2-naphthylamine moiety via an amide bond. Its molecular formula is C₂₁H₂₁NO, with a molecular weight of 319.4 g/mol (approximated from structurally similar compounds in ). This compound has garnered attention in medicinal chemistry due to its role as a scaffold for isoform-selective histone deacetylase 6 (HDAC6) inhibitors, such as the derivative YSL-109 .

Synthesis: The compound is synthesized via coupling 4-butylbenzoic acid with 2-naphthylamine derivatives using reagents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt). Purification typically involves recrystallization from dichloromethane (DCM) or flash chromatography, yielding 51–70% depending on the substituents .

Applications: Derivatives of this compound exhibit selective inhibition of HDAC6, a target implicated in cancer and neurodegenerative diseases. For example, YSL-109 demonstrates 4,000-fold selectivity for HDAC6 over HDAC1/8, making it a promising therapeutic candidate .

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4g/mol

IUPAC Name

4-butyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C21H21NO/c1-2-3-6-16-9-11-18(12-10-16)21(23)22-20-14-13-17-7-4-5-8-19(17)15-20/h4-5,7-15H,2-3,6H2,1H3,(H,22,23)

InChI Key

QOXZIODMWNFNES-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The biological and chemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Biological Activity Reference
4-Butyl-N-(2-naphthyl)benzamide Butyl (C₄H₉), 2-naphthyl 319.4 51–70 HDAC6 inhibition
YSL-109 (S-isomer) Hydroxamic acid, 2-naphthyl 423.5* HDAC6 selectivity (IC₅₀ = 12 nM)
4-Butoxy-N-(2-phenylethyl)benzamide Butoxy (C₄H₉O), phenethyl 297.39 Unspecified (structural analogue)
3-Methoxy-N-[(R)-1-(2-naphthyl)ethyl]benzamide 3-Methoxy, 2-naphthylethyl 335.4* >99 Synthetic intermediate
4-Nitro-N-(2,2-diphenylethyl)benzamide Nitro (NO₂), diphenylethyl 376.4 Spectroscopic characterization

Note: Molecular weights marked with () are calculated based on structural data.

Key Observations :

  • Substituent Effects: Hydroxamic acid (as in YSL-109) enhances metal-binding capacity, critical for HDAC inhibition . Methoxy groups increase synthetic yields (>99%) but may reduce biological activity due to steric hindrance .
HDAC Inhibition Profile
Compound HDAC6 IC₅₀ (nM) HDAC1/8 IC₅₀ (nM) Selectivity (HDAC6 vs. HDAC1/8) Reference
YSL-109 12 >50,000 4,000-fold
SAHA (control) 20 10–100 Non-selective

Mechanistic Insight : The 2-naphthyl group in YSL-109 interacts with HDAC6’s hydrophobic active site, while the hydroxamic acid chelates zinc ions, driving selectivity .

Anticancer Activity

Derivatives of this compound were tested against glioblastoma multiforme (GBM) cells in 2D/3D models. VIc and VId (butyl-naphthyl derivatives) showed moderate inhibition of GBM neurosphere migration, though less potent than clinical standards like temozolomide .

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